2-Bromo-4-(4-isobutoxyphenyl)thiazole

Acetyl-CoA carboxylase Isoform selectivity Metabolic disease

2-Bromo-4-(4-isobutoxyphenyl)thiazole (C13H14BrNOS; MW 312.23) is a 2,4-disubstituted thiazole derivative characterized by a bromine atom at the 2-position and a 4-isobutoxyphenyl moiety at the 4-position. This compound belongs to the broader class of arylthiazoles, which are widely utilized as privileged scaffolds in medicinal chemistry due to the thiazole ring's ability to engage diverse biological targets.

Molecular Formula C13H14BrNOS
Molecular Weight 312.23 g/mol
Cat. No. B11799620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-isobutoxyphenyl)thiazole
Molecular FormulaC13H14BrNOS
Molecular Weight312.23 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C2=CSC(=N2)Br
InChIInChI=1S/C13H14BrNOS/c1-9(2)7-16-11-5-3-10(4-6-11)12-8-17-13(14)15-12/h3-6,8-9H,7H2,1-2H3
InChIKeyNFRKBRIJWLNYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(4-isobutoxyphenyl)thiazole: A Differentiated Thiazole Building Block for ACC2-Selective Probe Development and Fragment-Based Drug Discovery


2-Bromo-4-(4-isobutoxyphenyl)thiazole (C13H14BrNOS; MW 312.23) is a 2,4-disubstituted thiazole derivative characterized by a bromine atom at the 2-position and a 4-isobutoxyphenyl moiety at the 4-position . This compound belongs to the broader class of arylthiazoles, which are widely utilized as privileged scaffolds in medicinal chemistry due to the thiazole ring's ability to engage diverse biological targets [1]. The 2-bromo substituent provides a versatile synthetic handle for further derivatization via transition metal-catalyzed cross-coupling reactions, while the 4-isobutoxyphenyl group imparts distinct physicochemical properties that influence target engagement and selectivity [2]. Notably, derivatives of this scaffold have demonstrated nanomolar inhibitory activity against acetyl-CoA carboxylase 2 (ACC2), establishing this specific substitution pattern as a pharmacologically relevant motif for metabolic disease research [3].

Why 2-Bromo-4-(4-isobutoxyphenyl)thiazole Cannot Be Replaced by Common Thiazole Analogs in ACC-Targeted Research


Substitution of 2-bromo-4-(4-isobutoxyphenyl)thiazole with generic thiazole analogs—such as 2-bromo-4-phenylthiazole or simple 2-aminothiazoles—is not functionally equivalent in acetyl-CoA carboxylase (ACC) research applications. The 4-isobutoxyphenyl moiety is not a passive structural feature; it is a critical determinant of both target engagement and isoform selectivity [1]. In the specific context of ACC inhibition, the extended aromatic system and the electron-donating isobutoxy group modulate the compound's binding orientation within the ACC2 active site, directly influencing the observed potency differential between ACC1 (IC50 > 30,000 nM) and ACC2 (IC50 = 35 nM) [1]. Analogs lacking this substitution pattern, such as the unsubstituted phenyl derivative, exhibit fundamentally different activity profiles and are typically employed for alternative targets including antimicrobial screening and tuberculosis research . Consequently, procurement decisions based solely on thiazole class membership, without regard to the specific 4-isobutoxyphenyl substitution, risk introducing confounding variables into SAR studies and may yield inactive or misleading screening results.

Quantitative Comparative Evidence: 2-Bromo-4-(4-isobutoxyphenyl)thiazole Versus Key Thiazole Comparators


ACC2 Isoform Selectivity: Superior Discrimination Compared to ACC1

The 2-bromo-4-isobutoxyphenoxy thiazole derivative demonstrates pronounced isoform selectivity between acetyl-CoA carboxylase 1 (ACC1) and 2 (ACC2), a property not uniformly observed across all thiazole scaffolds. Against human recombinant ACC2, this scaffold exhibits an IC50 of 35 nM, while its activity against ACC1 is negligible (IC50 > 30,000 nM) [1]. This >857-fold selectivity window is a quantifiable differentiation from non-selective thiazole-based ACC inhibitors, which often inhibit both isoforms with comparable potency. The isobutoxy substitution pattern on the phenyl ring is implicated in driving this selective engagement, as unsubstituted phenyl or simpler alkyl-aryl thiazoles do not reproduce this selectivity profile [2].

Acetyl-CoA carboxylase Isoform selectivity Metabolic disease

ACC2 Inhibitory Potency: Nanomolar Activity Distinct from Generic Thiazole Antimicrobials

The 2-bromo-4-isobutoxyphenoxy thiazole scaffold achieves potent inhibition of human ACC2 with an IC50 of 35 nM [1]. This nanomolar potency contrasts sharply with the micromolar to millimolar activities reported for many simple thiazole derivatives in unrelated assay systems. For instance, 2-(bromo/polybromophenylamino)-4-arylthiazole derivatives evaluated against lung cancer (A549) cells exhibit IC50 values ranging from 64.9 µM to >100 µM [2]. This approximately 1,800-fold potency difference (35 nM vs. 64.9 µM) underscores that the specific substitution pattern and target context, rather than the thiazole core alone, govern the observed activity. The quantitative ACC2 inhibition data establish this compound's relevance for metabolic target validation, a utility distinct from the antimicrobial or anticancer applications of many generic thiazole building blocks.

ACC2 inhibition Enzyme assay Potency

Synthetic Versatility: The 2-Bromo Handle Enables Divergent Derivatization

The 2-bromo substituent on the thiazole ring serves as a robust synthetic handle for Pd(0)-catalyzed cross-coupling reactions, enabling regioselective introduction of diverse aryl, heteroaryl, and alkenyl groups at the 2-position [1]. This chemical property is shared with other 2-bromo-4-arylthiazoles; however, the presence of the 4-isobutoxyphenyl group in this specific compound confers distinct solubility and electronic characteristics compared to simpler analogs like 2-bromo-4-phenylthiazole. The electron-donating isobutoxy group increases electron density on the phenyl ring, which can influence both the reactivity of the 2-bromo position in cross-coupling and the subsequent biological activity of the derivatized products . This synthetic versatility is foundational for structure-activity relationship (SAR) campaigns aimed at optimizing ACC2 inhibition or exploring alternative biological targets.

Cross-coupling SAR exploration Chemical probe development

Defined Application Scenarios for 2-Bromo-4-(4-isobutoxyphenyl)thiazole in ACC2-Focused and Fragment-Based Research


ACC2-Selective Chemical Probe Development for Metabolic Disease Target Validation

Researchers developing chemical probes for acetyl-CoA carboxylase 2 (ACC2) should procure 2-bromo-4-(4-isobutoxyphenyl)thiazole as a starting scaffold. The >857-fold selectivity window for ACC2 over ACC1 (IC50 = 35 nM vs. >30,000 nM) provides a defined chemical starting point for optimizing ACC2-selective inhibitors, a key requirement for validating ACC2 as a therapeutic target in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance [1]. The 2-bromo handle permits systematic derivatization to further improve potency and selectivity while maintaining the favorable isoform discrimination conferred by the 4-isobutoxyphenyl group [2].

Fragment-Based Drug Discovery (FBDD) Campaigns Incorporating Bromothiazole Scaffolds

In fragment-based screening campaigns, 2-bromo-4-(4-isobutoxyphenyl)thiazole serves as a well-characterized thiazole fragment with documented biological activity. Unlike generic thiazole fragments that may exhibit promiscuous activity or assay interference, this compound has a defined target engagement profile (ACC2 inhibition at 35 nM) that can serve as a positive control or reference point for validating screening assay performance [1]. The fragment-sized thiazole library approach described in recent literature underscores the importance of using structurally diverse, well-annotated thiazole fragments to distinguish specific on-target engagement from non-specific reactivity [3]. This compound's combination of a synthetically accessible bromine handle and a distinct 4-isobutoxyphenyl moiety makes it a valuable addition to fragment libraries designed to probe novel chemical space.

SAR-Driven Optimization of 2,4-Disubstituted Thiazole Libraries

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on 2,4-disubstituted thiazole scaffolds, this compound represents a key intermediate for generating focused derivative libraries. The 2-bromo position is amenable to Pd-catalyzed cross-coupling reactions, enabling systematic variation of the 2-substituent while maintaining the 4-isobutoxyphenyl moiety constant [2]. This modular approach allows researchers to decouple the contributions of the 2- and 4-positions to overall biological activity, a critical capability for rational lead optimization. The nanomolar ACC2 inhibitory activity observed for derivatives of this scaffold [1] provides a baseline for evaluating new analogs and establishes structure-activity trends that can guide subsequent design cycles.

Reference Compound for ACC Isoform Selectivity Assay Validation

Biochemical assay development groups can utilize this compound or its active derivatives as a reference inhibitor for validating ACC2 enzymatic assays and for benchmarking assay window and Z'-factor performance. The stark difference in inhibitory activity between ACC1 (IC50 > 30,000 nM) and ACC2 (IC50 = 35 nM) [1] provides a built-in selectivity control that can confirm assay specificity and detect cross-contamination or off-target interference in high-throughput screening formats. This application leverages the compound's well-documented isoform selectivity profile to ensure the quality and reproducibility of ACC2 inhibition data, a critical consideration for laboratories transitioning from target identification to lead discovery.

Technical Documentation Hub

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